3-Anilino-5-methylindol-2-one
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Overview
Description
3-Anilino-5-methylindol-2-one is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities. The indole ring system is a core structure in many natural products and pharmaceuticals, making it a crucial target for synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5-methylindol-2-one typically involves the cyclization of aniline derivatives with appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C and C-N bonds necessary for the indole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-5-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield halogenated or nitrated indole derivatives .
Scientific Research Applications
3-Anilino-5-methylindol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Anilino-5-methylindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Anilinoindole: Lacks the methyl group at the 5-position.
5-Methylindole: Lacks the anilino group at the 3-position.
2-Methylindole: Has a methyl group at the 2-position instead of the 5-position
Uniqueness
3-Anilino-5-methylindol-2-one is unique due to the presence of both the anilino group at the 3-position and the methyl group at the 5-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
CAS No. |
60283-74-1 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-methyl-3-phenylimino-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(15(18)17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |
InChI Key |
NFMSTBWYIDCPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=CC=C3 |
Origin of Product |
United States |
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